
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one typically involves the reaction of 5-chloroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or transcription factors, resulting in the modulation of gene expression and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 1-(2-Chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-aryl(hetaryl)prop-2-en-1-ones
- 1-(5-Nitro-1H-indol-2-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine derivatives
Uniqueness
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the chloroethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings.
- Molecular Formula : C₁₀H₇Cl₂NO
- Molecular Weight : 220.07 g/mol
- CAS Number : 38693-11-7
The compound features a chloro substituent at the 5-position of the indole ring and an ethanone group at the 2-position, influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Chlorination of Indole Derivatives : Using reagents such as thionyl chloride or phosphorus pentachloride.
- Acylation : Acetylation of the resulting chlorinated indole using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
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Cell Viability Assays : Research indicates that compounds similar to this indole derivative exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with GI50 values ranging from 29 nM to 78 nM were reported .
Compound GI50 (nM) Cell Line 3a 29 MCF-7 4a 50 A549 5a 78 HeLa - Mechanism of Action : The compound is believed to inhibit key pathways involved in cell proliferation, particularly targeting mutant EGFR/BRAF pathways. Binding studies suggest that it interacts with specific amino acid residues in these proteins, leading to altered signaling and reduced tumor growth .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial properties:
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In Vitro Studies : Testing against various bacterial strains demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 0.125 mg/mL to 0.500 mg/mL for different pathogens .
Pathogen MIC (mg/mL) C. albicans 0.250 C. glabrata 0.125 A. niger 0.500
Case Studies
Several studies have focused on the biological activity of indole derivatives, including this compound:
- Study on Antiproliferative Activity : A series of experiments indicated that modifications on the indole ring significantly influenced the antiproliferative effects observed in various cancer cell lines .
- Antifungal Activity Assessment : Another study evaluated the antifungal potential against Candida species, confirming that certain derivatives exhibited notable activity, which could be attributed to structural features similar to those found in this compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an indole derivative undergoes electrophilic substitution using chloroacetyl chloride. For example, indole derivatives with halogen substituents (e.g., 5-chloro-1H-indole) react with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ . Post-synthesis purification involves column chromatography or recrystallization. Characterization via 1H/13C NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and requires storage in anhydrous conditions (e.g., desiccator at 2–8°C). Safety data sheets (SDS) for structurally similar indole derivatives recommend using PPE (gloves, goggles) due to lachrymatory properties and potential skin irritation . Avoid exposure to heat or oxidizing agents, as chloroacetophenone derivatives may decompose exothermically .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.0–8.5 ppm for indole) and the acetyl group (δ 2.5–3.0 ppm). 13C NMR confirms carbonyl (δ ~200 ppm) and chlorine-substituted carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10H7Cl2NO, calc. 228.99 g/mol).
- Chromatography : HPLC with UV detection (λ ~280 nm for indole absorption) ensures purity >98% .
Advanced Research Questions
Q. How does the electronic environment of the indole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The 5-chloro substituent on the indole ring directs electrophilic substitution to the 3-position due to its electron-withdrawing effect. Computational studies (e.g., DFT) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling with boronic acids demonstrates regioselectivity . X-ray crystallography (e.g., Acta Crystallographica reports) reveals bond angles and planarity of the indole-acetyl system, which impact reactivity .
Q. What strategies mitigate degradation during prolonged storage or reaction conditions?
- Methodological Answer : Degradation studies under varying pH (2–12) and temperature (25–60°C) show instability in basic conditions due to hydrolysis of the acetyl group. Stabilization strategies include:
- Lyophilization : For long-term storage in inert atmospheres.
- Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) reduce oxidative decomposition .
- In situ derivatization : Converting the ketone to a more stable oxime or hydrazone derivative .
Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Molecular modeling software (AutoDock, Schrödinger) predicts binding affinity to indole-binding pockets (e.g., serotonin receptors) .
- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., 3H-LSD for 5-HT receptors) quantify inhibition constants (Ki) .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis tracks phase I/II metabolism .
Q. What are the challenges in resolving crystallographic data for halogenated indole derivatives?
- Methodological Answer : Chlorine atoms introduce heavy-atom effects, complicating X-ray diffraction. Solutions include:
- Cocrystallization : Using coformers (e.g., carboxylic acids) to improve crystal packing.
- Synchrotron Radiation : High-intensity X-rays enhance resolution for small crystals (<0.2 mm3) .
- Hirshfeld Surface Analysis : Maps halogen bonding interactions (C–Cl···π) critical for lattice stability .
Q. Data Contradictions and Recommendations
- Melting Point Variability : reports a melting point of 145–146°C for a structural analog, while other sources lack data. Researchers should validate experimentally via DSC.
- Safety Classifications : Some SDS classify the compound as "toxic solid" (UN 2928), while others omit hazard codes. Always follow institutional protocols for handling .
Properties
IUPAC Name |
2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAZIHPFUEWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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